Edonerpic
Overview
Description
Mechanism of Action
Target of Action
Edonerpic, also known as T-817MA, is primarily targeted towards the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease . Additionally, it has been proposed that this compound targets the collapsin response mediator protein 2 (CRMP2) , a cytosolic phosphoprotein involved in neurite outgrowth, ion channel trafficking, and synaptic plasticity . This claim is disputed by some researchers .
Mode of Action
This compound exhibits neuroprotective properties by preventing neurodegeneration induced by the Amyloid-beta protein . This accumulation of Amyloid-beta protein is central to the development of Alzheimer’s disease . In addition to these neuroprotective properties, this compound also promotes neurite outgrowth .
Biochemical Pathways
This compound regulates glutamate receptors through mechanisms mediated by CRMP2 and the Arc protein . It inhibits the expression of surface NR2B, total GluR1, and surface GluR1, and mitigates the intracellular Ca2+ responses following injury . It also reduces the cleavage of CRMP2 but increases the expression of the postsynaptic protein Arc .
Result of Action
This compound exerts protective activity when added within 2 hours following injury . It reduces lipid peroxidation and oxidative stress, thereby confirming its protective activities . In an in vivo TBI model, this compound alleviated the TBI-induced brain edema, neuronal loss, and microglial activation . It also improves long-term neurological function after TBI .
Action Environment
The action of this compound can be influenced by environmental factors such as traumatic brain injury (TBI). In response to TBI, this compound regulates glutamate receptors and provides neuroprotection . .
Biochemical Analysis
Biochemical Properties
Edonerpic maleate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the collapsin response mediator protein 2 (CRMP2), where it has been shown to reduce the cleavage of CRMP2 and increase the expression of the postsynaptic protein Arc . These interactions suggest that this compound maleate may influence synaptic plasticity and neuronal function.
Cellular Effects
This compound maleate has been observed to affect various types of cells and cellular processes. In cortical neurons, it promotes neurite outgrowth and preserves hippocampal synapses, which are crucial for maintaining spatial memory . Additionally, this compound maleate has been shown to modulate microglial function, which may have implications for neuroinflammation and neuroprotection . These effects highlight the compound’s potential in influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound maleate involves several key interactions at the molecular level. It has been reported to activate sigma-1 receptors, which play a role in neuroprotection and synaptic plasticity . Furthermore, this compound maleate influences the delivery of synaptic AMPA receptors, which are essential for synaptic transmission and plasticity . These interactions contribute to its overall effects on neuronal function and cognitive processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound maleate have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound maleate can maintain its neuroprotective effects over extended periods, preserving hippocampal synapses and spatial memory in animal models
Dosage Effects in Animal Models
The effects of this compound maleate vary with different dosages in animal models. At therapeutic doses, it has been shown to promote neurite outgrowth and preserve synaptic function without significant adverse effects At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited
Metabolic Pathways
This compound maleate is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity. One of the key pathways involves its interaction with CRMP2, where it reduces CRMP2 cleavage and modulates its phosphorylation status . These interactions may affect metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound maleate is transported and distributed through interactions with specific transporters and binding proteins. Its ability to interact with sigma-1 receptors and influence synaptic AMPA receptor delivery suggests that it may have targeted transport mechanisms that facilitate its localization to specific cellular compartments . These interactions are crucial for its therapeutic effects and overall distribution within the body.
Subcellular Localization
The subcellular localization of this compound maleate is an important aspect of its activity and function. It has been shown to localize to synaptic sites, where it influences synaptic plasticity and neuronal function . Additionally, post-translational modifications and targeting signals may direct this compound maleate to specific compartments or organelles, further enhancing its therapeutic potential.
Preparation Methods
The synthesis of Edonerpic involves several steps, starting with the preparation of the benzothiophene derivative. The synthetic route typically includes:
Formation of the benzothiophene core: This involves the cyclization of appropriate precursors under specific conditions.
Attachment of the ethoxypropyl group: This step involves the reaction of the benzothiophene derivative with an appropriate alkylating agent.
Formation of the azetidinol ring: This step involves the cyclization of the intermediate compound to form the azetidinol ring.
Formation of the maleate salt: The final step involves the reaction of the azetidinol derivative with maleic acid to form the maleate salt.
Industrial production methods for this compound are not widely documented, but they likely involve optimization of the above synthetic route to ensure high yield and purity.
Chemical Reactions Analysis
Edonerpic undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the azetidinol ring, leading to the formation of the corresponding alcohol.
Substitution: Substitution reactions can occur at the ethoxypropyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Edonerpic has several scientific research applications, including:
Chemistry: this compound is used as a model compound to study the synthesis and reactivity of benzothiophene derivatives.
Biology: this compound is used to study the mechanisms of neuroprotection and synaptic plasticity in neuronal cells.
Medicine: this compound is being investigated as a potential treatment for Alzheimer’s disease and other neurodegenerative disorders.
Industry: This compound is used in the development of neuroprotective agents and other therapeutic compounds.
Comparison with Similar Compounds
Edonerpic can be compared with other neuroprotective agents, such as:
Donepezil: A cholinesterase inhibitor used to treat Alzheimer’s disease. Unlike this compound, Donepezil works by increasing the levels of acetylcholine in the brain.
Memantine: An NMDA receptor antagonist used to treat moderate to severe Alzheimer’s disease. Memantine works by modulating glutamate activity in the brain.
Rivastigmine: Another cholinesterase inhibitor used to treat Alzheimer’s disease. Rivastigmine works similarly to Donepezil but has a different chemical structure.
This compound is unique in its mechanism of action, as it targets sigma receptors and promotes neurite outgrowth, whereas the other compounds primarily modulate neurotransmitter levels .
Properties
IUPAC Name |
1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c18-15-11-17(12-15)6-1-7-19-8-4-13-2-3-16-14(10-13)5-9-20-16/h2-3,5,9-10,15,18H,1,4,6-8,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNACSFBDBYLJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
T-817MA has neuroprotective properties. Toyama Chemical has demonstrated that T-817MA prevents neurodegeneration induced by Amyloid-b protein. Accumulation of Amyloid-b protein is considered to be central to the pathogenesis of Alzheimer's disease. The neuroprotective properties of T-817MA were also observed in a mutant tau induced Alzheimer's disease model. Besides these neuroprotective properties, T-817MA also promotes neurite outgrowth. | |
Record name | Edonerpic | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05938 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
519187-23-6 | |
Record name | Edonerpic [INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519187236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edonerpic | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05938 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | EDONERPIC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY49O94S2W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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